molecular formula C15H11BrFN3O3 B10990651 C15H11BrFN3O3

C15H11BrFN3O3

Cat. No.: B10990651
M. Wt: 380.17 g/mol
InChI Key: FXAYXCZGMDGSFO-UHFFFAOYSA-N
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Description

The compound with the molecular formula C15H11BrFN3O3 is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C15H11BrFN3O3 typically involves multi-step organic reactions. One common method includes the bromination of a fluorinated aromatic compound followed by nitration and subsequent amide formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of reagents, solvents, and catalysts is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

C15H11BrFN3O3: undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

C15H11BrFN3O3: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which C15H11BrFN3O3 exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    C15H11ClFN3O3: Similar structure but with chlorine instead of bromine.

    C15H11BrFN2O3: Lacks one nitrogen atom compared to .

    C15H11BrF2N3O3: Contains an additional fluorine atom.

Uniqueness

C15H11BrFN3O3: is unique due to its specific combination of bromine, fluorine, and nitrogen atoms, which confer distinct chemical reactivity and potential for diverse applications. Its unique structure allows for specific interactions in biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H11BrFN3O3

Molecular Weight

380.17 g/mol

IUPAC Name

5-bromo-N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C15H11BrFN3O3/c16-13-4-3-12(23-13)14(21)18-5-6-20-8-19-11-2-1-9(17)7-10(11)15(20)22/h1-4,7-8H,5-6H2,(H,18,21)

InChI Key

FXAYXCZGMDGSFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N(C=N2)CCNC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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